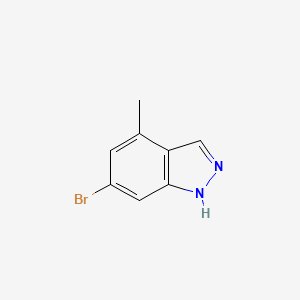

6-溴-4-甲基-1H-吲唑

描述

6-Bromo-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the sixth position and a methyl group at the fourth position on the indazole ring. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol .

科学研究应用

6-Bromo-4-methyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

作用机制

Target of Action

6-Bromo-4-methyl-1H-indazole is a heterocyclic compound that has been studied for its potential medicinal applications Indazole-containing compounds have been known to target enzymes like phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They have also been associated with the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit the activity of certain kinases, thereby affecting the phosphorylation of proteins and influencing cell signaling pathways .

Biochemical Pathways

Indazole derivatives have been associated with the modulation of pathways related to inflammation, cancer, and respiratory diseases . They can affect the signaling pathways regulated by the kinases they target, leading to downstream effects on cell proliferation, inflammation, and other cellular processes .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, anticancer, and antiangiogenic effects . For instance, they can inhibit the production of pro-inflammatory mediators in certain conditions .

生化分析

Biochemical Properties

6-Bromo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, 6-Bromo-4-methyl-1H-indazole can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

6-Bromo-4-methyl-1H-indazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Bromo-4-methyl-1H-indazole can induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . It also affects cell proliferation by modulating the expression of genes involved in the cell cycle .

Molecular Mechanism

The molecular mechanism of 6-Bromo-4-methyl-1H-indazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various metabolic pathways . Additionally, 6-Bromo-4-methyl-1H-indazole can modulate the expression of specific genes by interacting with transcription factors, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-methyl-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-4-methyl-1H-indazole remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6-Bromo-4-methyl-1H-indazole can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Bromo-4-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 6-Bromo-4-methyl-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Bromo-4-methyl-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit specific enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, 6-Bromo-4-methyl-1H-indazole can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Bromo-4-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 6-Bromo-4-methyl-1H-indazole can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 6-Bromo-4-methyl-1H-indazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 6-Bromo-4-methyl-1H-indazole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

准备方法

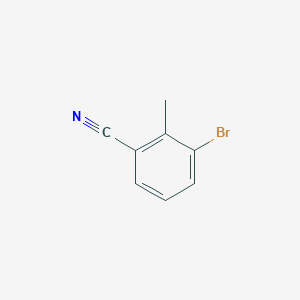

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-bromoaniline derivatives with hydrazine derivatives under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of 6-Bromo-4-methyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 6-Bromo-4-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

- Oxidation reactions can produce carboxylic acids or aldehydes.

- Reduction reactions can result in the formation of amines or alcohols .

相似化合物的比较

6-Bromo-1H-indazole: Lacks the methyl group at the fourth position.

4-Methyl-1H-indazole: Lacks the bromine atom at the sixth position.

5-Bromo-1H-indazole: Has the bromine atom at the fifth position instead of the sixth

Uniqueness: 6-Bromo-4-methyl-1H-indazole is unique due to the specific positioning of both the bromine atom and the methyl group on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

属性

IUPAC Name |

6-bromo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVUHPTVQVCONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646468 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-98-9 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-METHYL-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)